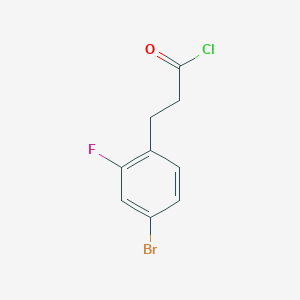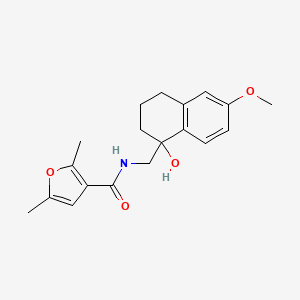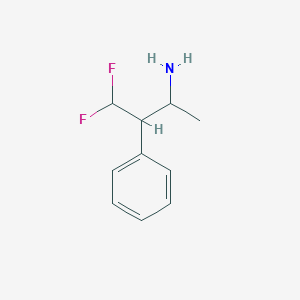
3-(4-Bromo-2-fluorophenyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Bromo-2-fluorophenyl)propanoyl chloride” is a chemical compound with the molecular formula C9H7BrClFO . It is a derivative of propanoyl chloride, which is a type of acyl chloride . Acyl chlorides are a type of carboxylic acid derivative and are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a phenyl group (a six-carbon aromatic ring) that is substituted with bromine and fluorine atoms .Chemical Reactions Analysis
As an acyl chloride, “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” is likely to be highly reactive. It could undergo nucleophilic addition-elimination reactions with various nucleophiles, such as water or ammonia . The product of these reactions would depend on the specific nucleophile used .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” would depend on its molecular structure. It has a molecular weight of 265.51 . As an acyl chloride, it is likely to be a liquid at room temperature and highly reactive .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Halodeboronation Studies : The application of halodeboronation reactions, specifically the synthesis of various aryl bromides and aryl chlorides, including derivatives of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride, has been extensively studied. Such reactions have been facilitated using reagents like 1,3-dihalo-5,5-dimethylhydantoin and NaOMe, showcasing the compound's utility in synthesizing complex organic structures (Szumigala et al., 2004).
Ligand Synthesis for Metal Complexes : The compound has been used in the synthesis of aryl-substituted triamidoamine ligands, which are further utilized to form molybdenum complexes. This illustrates its role in the preparation of organometallic compounds with potential applications in catalysis and materials science (Greco et al., 1998).
Crystallography and Material Science
- Crystal Structure Analysis : Studies focusing on the crystal structure of compounds derived from 3-(4-Bromo-2-fluorophenyl)propanoyl chloride provide insights into their molecular conformation and potential applications in material science. For example, research on N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide reveals details about molecular arrangements and intermolecular interactions, which are crucial for understanding material properties (Akinboye et al., 2009).
Pharmaceutical Research
Antidepressive Activity : The synthesis of compounds like 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from derivatives of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride and their potential antidepressive effects have been investigated. This highlights the compound's relevance in the development of new pharmaceutical agents (Yuan, 2012).
Antimicrobial Agents : The creation of new thiourea derivatives, including those derived from 3-(4-Bromo-2-fluorophenyl)propanoyl chloride, has been explored for their antimicrobial properties. These studies contribute to the development of novel antimicrobial agents with potential applications in treating infectious diseases (Limban et al., 2011).
Electronics and Optoelectronics
- Electrooptical Properties : The compound has been used in the synthesis of materials with significant electrooptical properties, particularly in the context of low-melting esters with large nematic ranges. This demonstrates its potential application in the field of liquid crystal displays and other optoelectronic devices (Gray & Kelly, 1981).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPTXOJOTJJSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)


![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)
![4-[2-(2-Benzylphenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2466688.png)
![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)
![2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2466692.png)

